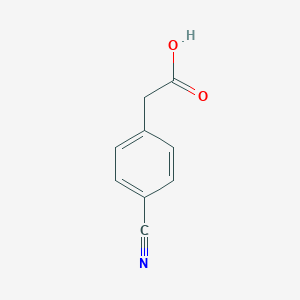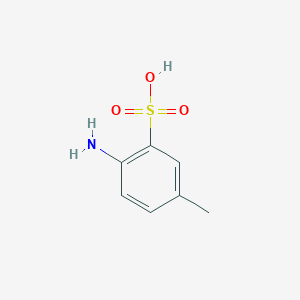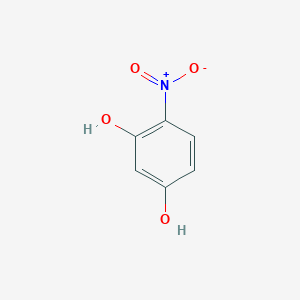![molecular formula C22H38OSi2 B181703 1,1,3,3-Tétraméthyl-1,3-bis[2-(5-norbornène-2-YL)éthyl]disiloxane CAS No. 198570-39-7](/img/structure/B181703.png)
1,1,3,3-Tétraméthyl-1,3-bis[2-(5-norbornène-2-YL)éthyl]disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is an organosilicon compound with the molecular formula C({22})H({38})OSi(_{2}) This compound features a disiloxane backbone with two norbornene groups attached via ethyl linkers
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced polymeric materials and coatings due to its ability to form cross-linked networks.
Organic Synthesis: Serves as a precursor for the preparation of other organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of silicone-based materials with enhanced mechanical and thermal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane typically involves the hydrosilylation of norbornene derivatives with disiloxane compounds. A common method includes the following steps:
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane can undergo various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of functional groups attached to the silicon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the silicon-hydrogen bonds.
Substitution: Halogenating agents like chlorosilanes can be used to introduce different functional groups onto the silicon atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes.
Mécanisme D'action
The mechanism by which 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond to the carbon-carbon double bond of norbornene, forming a stable silicon-carbon bond. This process is crucial for the formation of cross-linked polymer networks in materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound without the norbornene groups.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of norbornene, used in similar hydrosilylation reactions.
5-Norbornen-2-yl (ethyl)chlorodimethylsilane: A related compound with a chlorosilane functional group.
Uniqueness
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is unique due to the presence of norbornene groups, which provide additional reactivity and the ability to form cross-linked structures. This makes it particularly valuable in the synthesis of advanced materials with specific mechanical and thermal properties.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNCCYPBVADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404774 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198570-39-7 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)


![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)







